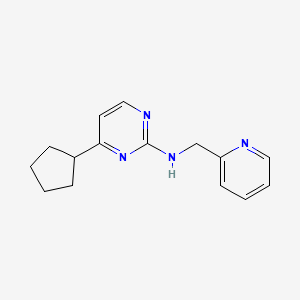![molecular formula C17H25Cl2NO3 B5296819 ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5296819.png)
ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the 1990s and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
Ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the central nervous system and are involved in the regulation of appetite, pain, and mood. By blocking CB1 receptors, ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride reduces the activity of the endocannabinoid system, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride are diverse. In animal studies, it has been shown to reduce food intake and body weight, suggesting its potential use as an anti-obesity agent. It has also been shown to reduce drug-seeking behavior in animals trained to self-administer drugs of abuse, suggesting its potential use as an anti-addictive agent. Additionally, ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride is its specificity for CB1 receptors. This allows researchers to selectively block CB1 receptors without affecting other receptors in the brain. However, one limitation of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride. One area of interest is its potential use in the treatment of neurological disorders. For example, it has been shown to improve motor function in animal models of Parkinson's disease. Another area of interest is its potential use in the treatment of addiction. ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride has been shown to reduce drug-seeking behavior in animals trained to self-administer drugs of abuse, suggesting its potential use as an anti-addictive agent. Finally, there is interest in developing more potent and selective CB1 antagonists, which could have even greater therapeutic potential.
Synthesemethoden
The synthesis of ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride involves several steps. The starting material is 3-chlorophenol, which is reacted with propylene oxide to form 3-chlorophenylpropylene oxide. This intermediate is then reacted with piperidine to form 1-[3-(3-chlorophenoxy)propyl]piperidine. Finally, this compound is esterified with ethyl chloroformate to form ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride. The overall yield of this synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
ethyl 1-[3-(3-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3.ClH/c1-2-21-17(20)14-7-10-19(11-8-14)9-4-12-22-16-6-3-5-15(18)13-16;/h3,5-6,13-14H,2,4,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYQDNGYNGEUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(3-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)
![4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5296757.png)


![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)

![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)
![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)

